2-(2-Pyridyl)benzimidazole

Catalog No.
S574943
CAS No.
1137-68-4
M.F
C12H9N3
M. Wt
195.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Pyridyl)benzimidazole

CAS Number

1137-68-4

Product Name

2-(2-Pyridyl)benzimidazole

IUPAC Name

2-pyridin-2-yl-1H-benzimidazole

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

InChI

InChI=1S/C12H9N3/c1-2-6-10-9(5-1)14-12(15-10)11-7-3-4-8-13-11/h1-8H,(H,14,15)

InChI Key

YNFBMDWHEHETJW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=CC=N3

Synonyms

2-pyridin-2-yl-1H-benzoimidazole

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=CC=N3

Chelating Fluorescent Ligand:

One notable application of 2-(2-Pyridyl)benzimidazole is its use as a chelating fluorescent ligand in the synthesis of metal complexes. These complexes exhibit interesting photophysical properties, making them valuable for various applications. For instance, research has shown its effectiveness in forming a cobalt(II) complex that functions as an efficient fluorescent probe for the trace-level detection of aspartic and glutamic acids in aqueous solutions. [] This application highlights the potential of 2-(2-Pyridyl)benzimidazole-based complexes in analytical chemistry.

2-(2-Pyridyl)benzimidazole is an organic compound characterized by the presence of both a benzimidazole and a pyridine moiety. Its chemical formula is C12H9N3C_{12}H_{9}N_{3}, and it has a molecular weight of 201.22 g/mol. The compound features a fused bicyclic structure that contributes to its unique chemical properties. It is known for its coordination chemistry, where it acts as a bidentate ligand, coordinating through the nitrogen atoms of both the pyridine and benzimidazole rings. This property enhances its utility in various applications, particularly in catalysis and complexation with metal ions .

The mechanism of action of 2-(2-Pyridyl)benzimidazole primarily revolves around its role as a ligand. The lone pairs on the nitrogen atoms donate electrons to the metal ion, forming a coordination complex. This complex formation can influence the photophysical properties of the molecule, making it potentially useful in fluorescent applications [, ].

  • Coordination Chemistry: It can form complexes with various metal ions, such as cobalt(II), nickel(II), and copper(II). These complexes often exhibit interesting catalytic properties .
  • Proton Transfer Reactions: The compound has been shown to undergo excited state proton transfer, which is crucial in understanding its photophysical behavior .
  • N-Arylation Reactions: It serves as an effective catalyst in N-arylation reactions, facilitating the coupling of indoles and other substrates .

Research indicates that 2-(2-Pyridyl)benzimidazole exhibits notable biological activities, including:

  • Antimicrobial Properties: Some studies suggest that derivatives of this compound can inhibit bacterial growth, making it a candidate for further exploration in medicinal chemistry.
  • Anticancer Activity: Certain metal complexes of 2-(2-Pyridyl)benzimidazole have shown potential in anticancer studies, indicating their ability to interact with biological targets .

The synthesis of 2-(2-Pyridyl)benzimidazole can be achieved through various methods:

  • Condensation Reactions: One common method involves the condensation of o-phenylenediamine with 2-pyridinecarboxaldehyde.
  • Solvent-Free Methods: Recent advancements have introduced solvent-free aldol condensation techniques, which are more environmentally friendly .
  • Metal-Catalyzed Reactions: The compound can also be synthesized using metal-catalyzed approaches that enhance yield and selectivity .

The applications of 2-(2-Pyridyl)benzimidazole are diverse:

  • Catalysis: It is widely used as a ligand in catalysis, particularly in cross-coupling reactions and other organic transformations.
  • Fluorescent Probes: Its ability to form complexes with metals makes it suitable for use as a fluorescent probe in analytical chemistry .
  • Pharmaceutical Development: Due to its biological activity, it is explored for potential therapeutic applications .

Interaction studies have demonstrated that 2-(2-Pyridyl)benzimidazole can effectively coordinate with various metal ions, influencing their reactivity and stability. For instance:

  • Complex Formation: The formation of stable metal complexes has been studied extensively, revealing insights into their electronic properties and potential applications in catalysis and sensing .
  • Biological Interactions: Investigations into its interactions with biomolecules suggest possible pathways for drug development targeting specific diseases .

Several compounds share structural similarities with 2-(2-Pyridyl)benzimidazole. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
BenzimidazoleContains only the benzimidazole coreLacks the pyridine moiety
1-MethylbenzimidazoleMethyl group on the benzimidazole nitrogenLess versatile in coordination chemistry
2-(Pyridin-4-yl)benzimidazolePyridine at position 4 instead of position 2Different electronic properties due to position
1H-BenzimidazoleA simpler structure without pyridineLimited coordination ability compared to 2-(2-Pyridyl)benzimidazole

The unique combination of both pyridine and benzimidazole rings in 2-(2-Pyridyl)benzimidazole enhances its reactivity and versatility compared to these similar compounds. Its ability to coordinate with metals while retaining significant biological activity sets it apart as a valuable compound in both synthetic and medicinal chemistry contexts.

The structural architecture of 2-(2-Pyridyl)benzimidazole is governed by fundamental design principles that optimize both stability and functionality [2] [8]. The benzimidazole ring system maintains essential planarity with maximum deviations typically less than 0.035 Å, ensuring optimal π-electron delocalization across the aromatic framework [21]. The nitrogen atoms within the benzimidazole core exhibit distinct electronic environments, with the imidazole nitrogen demonstrating stronger basicity compared to the pyridine nitrogen [11].

The dihedral angle between the benzimidazole and pyridine rings represents a critical structural parameter that influences the compound's overall properties [5] [20]. In the free ligand state, this angle typically ranges from 40° to 75°, depending on the specific molecular environment and intermolecular interactions [6] [20]. The rotational flexibility around the C2-C(pyridyl) bond allows for conformational adaptability while maintaining the integrity of the aromatic systems [25].

Intermolecular hydrogen bonding patterns significantly influence the solid-state structure of 2-(2-Pyridyl)benzimidazole [13] [20]. The compound exhibits characteristic N-H···N hydrogen bonds with bond lengths ranging from 2.8 to 3.0 Å, contributing to crystal packing stability [20] [21]. π-π stacking interactions between aromatic rings occur at distances of approximately 3.96 Å, further stabilizing the three-dimensional structure [23].

Table 1: Molecular Properties of 2-(2-Pyridyl)benzimidazole

PropertyValue
Molecular FormulaC₁₂H₉N₃
Molecular Weight (g/mol)195.22-195.25
CAS Number1137-68-4
Melting Point (°C)218-227
Boiling Point (°C)321.89 (estimated)
Density (g/cm³)1.2142 (estimated)
Refractive Index1.6990 (estimated)
pKa Value5.58 (+1) at 25°C
Water SolubilityInsoluble
AppearanceYellow to brown powder

Computational Modeling Approaches

Contemporary computational modeling of 2-(2-Pyridyl)benzimidazole employs sophisticated theoretical methods to elucidate its electronic structure and properties [14] [16]. Density Functional Theory calculations utilizing B3LYP and CAM-B3LYP functionals with appropriate basis sets have proven particularly effective for geometry optimization and property prediction [6] [16]. The choice of basis set, typically 6-31G(d) for light atoms and LANL2DZ for transition metals in coordination studies, provides balanced accuracy and computational efficiency [6] [16].

Time-Dependent Density Functional Theory calculations have been instrumental in understanding the electronic absorption spectra and excited-state properties of the compound [4] [16]. These investigations reveal characteristic absorption bands in the ultraviolet region, with theoretical predictions showing good agreement with experimental observations [16]. The incorporation of solvent effects through Polarizable Continuum Model approaches enhances the accuracy of computational predictions for solution-phase properties [14] [16].

Molecular dynamics simulations provide insights into the conformational flexibility and thermal behavior of 2-(2-Pyridyl)benzimidazole [26]. These studies reveal that the compound undergoes conformational changes on picosecond to nanosecond timescales, with the dihedral angle between aromatic rings showing significant fluctuations [4] [24]. Root-mean-square deviation analysis indicates equilibration times of approximately 2 nanoseconds for most molecular systems [26].

The application of meta-dynamics simulations has proven valuable for exploring the photoisomerization pathways and conformational landscapes of related pyridyl-benzimidazole derivatives [25]. These advanced sampling techniques reveal the activation barriers and transition states associated with structural rearrangements [25].

Density Functional Theory Investigations

Density Functional Theory investigations of 2-(2-Pyridyl)benzimidazole have provided comprehensive insights into its electronic structure and properties [5] [14]. The highest occupied molecular orbital typically exhibits energies ranging from -5.2 to -5.8 electron volts, while the lowest unoccupied molecular orbital energies fall between -1.8 and -2.4 electron volts [16]. This results in HOMO-LUMO energy gaps of 3.4 to 3.8 electron volts, indicating moderate electronic excitation energies [16].

The electronic density distribution analysis reveals significant π-electron delocalization across both the benzimidazole and pyridine rings [8] [15]. Natural Bond Orbital analysis demonstrates the presence of donor-acceptor interactions between nitrogen lone pairs and adjacent π* orbitals, contributing to the overall stability of the system [15]. The dipole moment calculations yield values ranging from 2.5 to 4.2 Debye, reflecting the polar nature of the molecule [16].

Frequency calculations confirm the stability of optimized geometries through the absence of imaginary vibrational modes [6] [16]. The vibrational spectra predictions show characteristic absorption bands corresponding to C-H, C-N, and C-C stretching modes, with good correlation to experimental infrared spectroscopy data [14] [17]. The calculated polarizability values of 18-22 Ų provide insights into the compound's response to external electric fields [16].

Population analysis reveals charge distribution patterns that influence the compound's reactivity and coordination behavior [8] [14]. The nitrogen atoms in the benzimidazole ring carry partial negative charges, making them favorable coordination sites for metal ions [8]. The pyridine nitrogen exhibits similar electron-rich character, contributing to the compound's chelating ability [2] [6].

Table 2: Key Structural Parameters

ParameterValue
Bond Length C-N (benzimidazole)1.35-1.38 Å
Bond Length C-N (pyridine)1.33-1.36 Å
Bond Angle N-C-N (benzimidazole)109-111°
Dihedral Angle (benzimidazole-pyridine)40-45° (complexed)
Planarity Deviation (benzimidazole)<0.035 Å
Ring-Ring Distance (π-π stacking)3.96 Å
Hydrogen Bond Length (N-H···N)2.8-3.0 Å
Crystal SystemMonoclinic
Space GroupP2₁/n

Structure-Property Correlations

The relationship between molecular structure and properties in 2-(2-Pyridyl)benzimidazole demonstrates clear correlations that guide rational design approaches [8] [11]. The planar benzimidazole core contributes to enhanced π-π stacking interactions and improved thermal stability, as evidenced by melting points consistently above 218°C [1] [7]. The presence of multiple nitrogen heteroatoms creates hydrogen bonding sites that influence solubility characteristics and crystal packing behavior [11] [20].

Electronic properties exhibit strong dependence on the relative orientation of the benzimidazole and pyridine rings [5] [25]. Smaller dihedral angles promote extended conjugation and result in red-shifted absorption spectra, while larger angles lead to localized electronic states [4] [5]. This structure-property relationship has significant implications for the design of derivatives with tailored optical properties [25].

The protonation behavior of 2-(2-Pyridyl)benzimidazole demonstrates site-specific preferences that correlate with calculated electron densities [4] [24]. The compound exhibits excited-state proton transfer processes in acidic media, leading to tautomer formation with distinct spectroscopic signatures [4] [13]. The pKa value of 5.58 for the protonated form reflects the basicity of the nitrogen centers and influences pH-dependent behavior [1].

Coordination chemistry studies reveal that the bite angle formed by the nitrogen donor atoms ranges from 87° to 88°, making the compound suitable for chelating coordination modes [6] [20]. The trans-effect differences between benzimidazole and pyridine nitrogen atoms result in distinct bond lengths when coordinated to metal centers [6] [20].

Table 3: Computational Parameters and Results

Method/ParameterValue/Result
Density Functional Theory FunctionalB3LYP/CAM-B3LYP
Basis Set6-31G(d)/LANL2DZ
HOMO Energy (electron volts)-5.2 to -5.8
LUMO Energy (electron volts)-1.8 to -2.4
Energy Gap (electron volts)3.4-3.8
Dipole Moment (Debye)2.5-4.2
Polarizability (Ų)18-22
Optimization MethodGradient-based
Frequency CalculationHarmonic approximation
Solvent ModelPCM/CPCM

The luminescence properties of 2-(2-Pyridyl)benzimidazole correlate directly with its electronic structure and molecular rigidity [2] [15]. Quantum yield measurements reveal moderate fluorescence efficiency that can be enhanced through structural modifications [9]. The Stokes shift values provide information about excited-state structural relaxation processes [15].

Classical Synthetic Routes

The traditional approaches to benzimidazole synthesis have formed the foundation for preparing 2-(2-pyridyl)benzimidazole derivatives. The Phillips-Ladenburg reaction represents the most fundamental classical method, involving the condensation of ortho-phenylenediamine with carboxylic acids under acidic conditions [1] [2]. This reaction typically requires temperatures ranging from 250-300°C and yields between 45-75% [1]. The mechanism involves the formation of an intermediate amide followed by cyclization and dehydration to form the benzimidazole ring [2].
The Weidenhagen reaction constitutes another classical approach, utilizing the condensation of ortho-phenylenediamine with aldehydes or ketones [1]. This method generally operates under milder conditions (100-150°C) compared to the Phillips-Ladenburg reaction and achieves yields of 50-80% [1]. For 2-(2-pyridyl)benzimidazole specifically, the reaction between ortho-phenylenediamine and 2-pyridinecarboxaldehyde has been extensively studied [3] [4].

Classical methods face significant limitations including harsh reaction conditions, extended reaction times (6-24 hours), and relatively low yields [1] [5]. The high temperatures required often lead to decomposition of sensitive functional groups and limit the scope of substrates that can be effectively employed [5]. Additionally, these methods typically require stoichiometric amounts of strong acids and generate considerable waste products [6].

Modern Synthetic Approaches

Contemporary synthetic methodologies have revolutionized the preparation of 2-(2-pyridyl)benzimidazole through the implementation of advanced catalytic systems and innovative reaction conditions. Microwave-assisted synthesis has emerged as a particularly effective approach, reducing reaction times from hours to minutes while achieving significantly higher yields [7] [8] [9].

The microwave-assisted condensation of ortho-phenylenediamine with 2-pyridinecarboxaldehyde can be accomplished in 1-10 minutes at temperatures of 60-110°C, yielding products in 85-99% efficiency [8] [10]. The rapid heating and efficient energy transfer provided by microwave irradiation facilitates the formation of the benzimidazole ring while minimizing side reactions [7] [11].

Solvent-free methodologies represent another significant advancement in modern synthesis. Ball milling techniques have been successfully applied to prepare benzimidazole derivatives at room temperature within 15-30 minutes, achieving yields of 88-95% [12] [13]. These methods eliminate the need for organic solvents and reduce environmental impact while maintaining high efficiency [12].

Catalyst-free conditions have also been developed, utilizing simple grinding methods followed by heating at 140°C [14] [15]. This approach offers excellent atom economy and environmental compatibility, producing benzimidazole derivatives in good yields without the need for metal catalysts or complex reaction setups [14] [16].

Ullmann Condensation Methods

The Ullmann condensation reaction has found significant application in the synthesis of 2-(2-pyridyl)benzimidazole derivatives, particularly for the introduction of aryl substituents [17] [18]. Copper-catalyzed Ullmann coupling reactions between benzimidazole and substituted phenyl halides have been successfully performed under microwave irradiation conditions [17].

The copper-catalyzed approach utilizes CuI or Cu2O as catalysts in combination with ligands such as L-proline or N,N-dimethylglycine [17] [19]. Reactions are typically conducted in DMSO at 75-110°C under microwave irradiation, yielding benzimidazole derivatives in 70-92% efficiency [17]. The method provides a simple and inexpensive access to substituted benzimidazole compounds with good functional group tolerance [17].

Mechanistic studies have revealed that the Ullmann condensation proceeds through oxidative addition of the copper catalyst to the aryl halide, followed by coordination of the benzimidazole substrate and subsequent reductive elimination [18] [20]. The choice of ligand significantly influences the reaction efficiency, with chelating ligands such as 1,10-phenanthroline providing enhanced catalytic activity [18].

Recent developments have focused on improving the catalyst efficiency and reducing the reaction temperatures. Sub-stoichiometric catalyst loadings (0.5-1 mol%) have been achieved through the use of optimized ligand systems and careful control of reaction conditions [20]. Kinetic profiling studies have revealed that catalyst inhibition rather than deactivation is the primary limitation in these systems [20].

Sustainable and Green Synthesis Strategies

The development of environmentally benign synthetic methods has become increasingly important in modern organic chemistry. Green synthesis approaches for 2-(2-pyridyl)benzimidazole have focused on the use of renewable solvents, recyclable catalysts, and atom-economical transformations [21] [9] [22].

Water-based synthesis has emerged as a particularly attractive green approach. The condensation of ortho-phenylenediamine with aldehydes can be effectively performed in aqueous media using environmentally friendly catalysts [6] [23]. Polyethylene glycol (PEG) has been successfully employed as a green solvent, providing excellent solubility for both reactants and products while being easily recoverable [24] [23].

Nanoparticle catalysis represents another significant advancement in green synthesis. Various metal nanoparticles including zinc oxide, cobalt oxide, and copper nanoparticles have been employed as recyclable catalysts [21] [25] [22]. These heterogeneous catalysts can be easily separated from reaction mixtures and reused multiple times without significant loss of activity [25] [22].

Plant-assisted synthesis using zinc sulfide nanoparticles derived from natural sources has been developed, achieving yields of 93-95% under mild conditions [21]. This approach combines the benefits of green chemistry with the use of naturally derived catalysts, representing a truly sustainable synthetic methodology [21].

Deep eutectic solvents have also found application in benzimidazole synthesis, providing an alternative to conventional organic solvents while maintaining high reaction efficiency [26] [27]. These solvents are typically composed of biodegradable components and can be easily recycled, making them attractive for large-scale applications [26].

Synthetic Challenges and Innovative Solutions

The synthesis of 2-(2-pyridyl)benzimidazole presents several unique challenges that have prompted the development of innovative solutions. Regioselectivity issues represent a primary concern, particularly in the functionalization of the benzimidazole core [28] [29]. The similar electronic properties of the two nitrogen atoms make selective alkylation or arylation challenging [28].

Innovative cascade reactions have been developed to address regioselectivity challenges. Buchwald and coworkers developed a palladium-catalyzed cascade amination/condensation process that provides complete regiocontrol in the synthesis of N-arylbenzimidazoles [28] [29]. This approach utilizes chemoselective oxidative addition to differentiate between aryl halide and aryl sulfonate leaving groups [28].

Functional group tolerance has been significantly improved through the development of mild oxidative conditions. Traditional methods often require harsh acidic conditions that are incompatible with sensitive functional groups [30] [5]. Modern approaches utilizing hydrogen peroxide as an oxidant or photocatalytic conditions have expanded the scope of compatible substrates [26] [31].

Catalyst deactivation has been addressed through the development of heterogeneous catalytic systems. Nanoparticle catalysts and immobilized catalysts have shown excellent recyclability, with some systems maintaining activity for up to eight reaction cycles [25] [32]. The use of magnetic nanoparticles allows for easy catalyst recovery through simple magnetic separation [32].

Scale-up challenges have been overcome through the development of continuous flow methodologies and ambient temperature processes [33] [10]. These approaches eliminate the need for specialized high-temperature equipment and allow for the efficient production of multi-gram quantities of products [10].

The development of one-pot synthetic procedures has streamlined the synthesis process while reducing waste generation. These methods combine multiple synthetic steps into a single reaction vessel, eliminating the need for intermediate purification and reducing overall reaction times [14] [34].

Mechanistic understanding has been enhanced through computational studies and kinetic analysis. Density functional theory calculations have provided insights into the reaction pathways and helped explain the observed selectivity patterns [27]. This fundamental understanding has guided the development of more efficient synthetic protocols [27].

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

195.079647300 g/mol

Monoisotopic Mass

195.079647300 g/mol

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 62 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 61 of 62 companies with hazard statement code(s):;
H302 (98.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1137-68-4

Wikipedia

2-(2-Pyridyl)benzimidazole

Dates

Last modified: 08-15-2023

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